1-(2-phenylethyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-(2-phenylethyl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of phenethylamine, a basic structure found in a variety of compounds with significant biological activity . Phenethylamines have a wide presence in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as fentanyl, a synthetic opioid, have been synthesized by adding various substituents to the basic molecule .
Scientific Research Applications
Antimicrobial Activity
A study synthesized novel derivatives of 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes and tested them against bacterial and fungal organisms, demonstrating moderate to good antimicrobial activity. These compounds were characterized using NMR and mass spectrometry techniques (Swamy et al., 2019).
Molecular Rearrangements
Research on the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles showed the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde, highlighting its potential in synthesizing various organic compounds (L'abbé et al., 1990).
Antimicrobial Agents Development
A Vilsmeier–Haack reaction approach was employed to synthesize new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds showed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
α-Glycosidase Inhibition
The crystal structures of certain 1,2,3-triazole derivatives, including 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carbaldehyde, were investigated, showing significant α-glycosidase inhibition activity. This suggests potential applications in managing diabetes and other metabolic disorders (Gonzaga et al., 2016).
Chemical Synthesis and Characterization
A study on the synthesis and XPS analysis of aroylhydrazones containing the triazole ring, including 2-phenyl-1,2,3-triazolyl-4-carbaldehyde derivatives, highlighted the potential of these compounds in creating complex chelates with transition metals, which could be useful in various catalytic and material science applications (Wang et al., 1997).
Homocysteine Detection in Biological Systems
A novel fluorescence probe based on 1,2,3-triazole-4-carbaldehyde derivatives was developed for the highly selective and sensitive detection of homocysteine, demonstrating potential applications in medical diagnostics and research on cardiovascular diseases (Chu et al., 2019).
Properties
IUPAC Name |
1-(2-phenylethyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-9-11-8-14(13-12-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUSTZPGHFIZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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